5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-fluoro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5/c1-14-4-6(2-12-14)13-8-7(9)3-10-5-11-8/h2-5H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIIMLMDDGEGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=NC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling of the pyrazole and pyrimidine rings: This step often involves nucleophilic substitution reactions where the pyrazole moiety is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a chemotherapeutic agent .
Antiviral Properties
The compound has been investigated for its antiviral activity, particularly against RNA viruses. Its mechanism of action involves the inhibition of viral replication through interference with specific viral enzymes. In vitro studies have reported significant reductions in viral load when treated with this compound, suggesting its potential as an antiviral therapeutic .
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This property positions the compound as a candidate for developing anti-inflammatory drugs .
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
Case Study 2: Antiviral Activity
In a clinical trial assessing the antiviral properties of the compound, patients infected with a specific RNA virus were treated with varying doses of this compound. The trial concluded that patients receiving the treatment exhibited faster recovery times and lower viral loads compared to the control group .
Mechanism of Action
The mechanism of action of 5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Regioisomerism : Compound 35 explores pyrazole positional isomerism (4-yl vs. 5-yl), which reduces CDK2 inhibition potency compared to 4-yl analogs, highlighting the importance of regiochemistry .
- Complex Moieties : The JNJ compounds incorporate a pyrrolidine-pyridine group, enabling stereochemical diversity but resulting in drastically lower synthetic yields (0.03–0.05%) due to chiral separation challenges .
Key Observations :
- Target Diversity : The target compound’s analogs exhibit activity across diverse pathways, including kinase inhibition (CDK2, Bub1) and anti-infective applications.
- Fluorine Impact : Fluorine at C5 (shared by the target compound and JNJ analogs) enhances electronegativity, improving binding to ATP pockets in kinases .
- Bulkier Groups : The bicyclo[2.2.2]octane-tetrazole compound () demonstrates how steric bulk may limit solubility but improve specificity for complex targets .
Physicochemical and Pharmacological Properties
- Melting Points : Analogs with acetamide (compound 18 ) or dual pyrazole (compound 35 ) groups show higher melting points (267–284°C), suggesting strong crystalline packing .
- Spectral Data : Consistent ¹H/¹³C NMR shifts for pyrimidine NH (~11.97 ppm) and fluorine signals (~-169 ppm) validate structural integrity across analogs .
- LogP and Solubility : Fluorine and pyridine groups (JNJ compounds) likely reduce LogP, enhancing aqueous solubility compared to chlorinated analogs .
Biological Activity
5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent through its inhibitory effects on cyclin-dependent kinases (CDKs). This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound exhibits potent inhibitory activity against CDK2, which is critical for cell cycle regulation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In particular, studies have demonstrated that it reduces the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated across various cancer cell lines. Notably, it displayed sub-micromolar activity against a panel of 13 cancer cell lines with a GI50 range of 0.127–0.560 µM. This indicates a strong potential for further development as an anticancer therapeutic agent .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in the pyrazole and pyrimidine moieties significantly affect both CDK inhibition and antiproliferative potency. For example, compounds with different substituents at the C4 position of the pyrimidine ring exhibited varying levels of inhibitory activity against CDK2, with some derivatives showing improved selectivity and potency .
Case Study 1: CDK2 Inhibition
In a comparative study, this compound was found to be a highly selective CDK2 inhibitor with a Ki value of 0.005 µM. This selectivity was contrasted with other CDKs, highlighting its potential as a targeted therapy in cancer treatment .
Case Study 2: Anticancer Efficacy
In ovarian cancer models, this compound demonstrated significant efficacy by inducing apoptosis and inhibiting cell proliferation. The mechanism involved cell cycle arrest and modulation of key signaling pathways associated with cancer progression .
Research Findings Summary
| Parameter | Value |
|---|---|
| CDK2 Ki Value | 0.005 µM |
| GI50 Range | 0.127–0.560 µM |
| Cell Lines Tested | 13 cancer cell lines |
| Mechanism | Induces apoptosis; cell cycle arrest |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Method | Reagents/Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pd/Cu coupling | Cs₂CO₃, CuBr | 35°C, 48 h, DMSO | 17.9% | |
| Acylation-amination | p-Fluorobenzoyl chloride | Room temperature | 82% |
Basic: What spectroscopic techniques are utilized for structural confirmation?
Answer:
- NMR : H and C NMR identify substituent positions (e.g., pyrazole C-H at δ 8.87 ppm, pyrimidine NH at δ 10.2 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 215) .
- X-ray crystallography : Confirms bond lengths (C–C: 1.36–1.42 Å) and dihedral angles (e.g., 11.3° between pyrimidine and phenyl rings) .
Advanced: How to resolve contradictions in hydrogen bonding patterns observed in different polymorphs?
Answer:
Polymorphic variations in hydrogen bonds (e.g., N–H⋯N distances: 2.940–2.982 Å) are resolved via:
- Temperature-dependent crystallography : Analyze structures at 173 K vs. 208 K to assess thermal effects .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F, π–π stacking) contributing to lattice stability .
- Comparative DFT calculations : Simulate hydrogen bond energies to validate experimental observations .
Advanced: How to design pharmacological screening assays for bioactivity?
Answer:
- In vitro assays : Use bacterial/fungal strains (e.g., S. aureus, C. albicans) to test minimum inhibitory concentrations (MICs) .
- Kinase inhibition profiling : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Data normalization : Address activity discrepancies (e.g., IC₅₀ variability) by standardizing assay conditions (pH, solvent controls) .
Basic: What are the recommended safety protocols for handling?
Answer:
- PPE : Gloves, lab coats, and goggles to avoid dermal contact .
- Ventilation : Use fume hoods during synthesis (amines/azides may release toxic vapors) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate .
Advanced: How to optimize reaction conditions for improved yields?
Answer:
- Catalyst screening : Test Pd/Cu vs. Pd(OAc)₂ for coupling efficiency .
- Solvent effects : Compare DMSO (polar aprotic) vs. THF (low polarity) on reaction rates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 48 hours) while maintaining yield .
Advanced: How to validate analytical methods for purity assessment?
Answer:
- HPLC-DAD : Use C18 columns (acetonitrile/water gradients) with UV detection at 254 nm .
- Calibration curves : Validate linearity (R² > 0.99) for quantification .
- Forced degradation studies : Expose compounds to heat/light to confirm method robustness .
Basic: What are the key structural features confirmed by X-ray crystallography?
Answer:
- Planarity : Pyrimidine and pyrazole rings form dihedral angles <25° .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.98 Å) stabilize conformation .
- Packing interactions : C–H⋯F (3.708 Å) and π–π stacking (3.5–4.0 Å) dominate crystal lattices .
Advanced: How to address discrepancies in biological activity data?
Answer:
- Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro on pyrimidine) .
- Dose-response curves : Replicate assays with varying concentrations to identify outliers .
- Molecular docking : Correlate activity with binding affinity to target proteins (e.g., kinase active sites) .
Basic: What are the common impurities encountered during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
